1-(Cyclohexylamino)-3-phenoxy-2-propanol
Description
1-(Cyclohexylamino)-3-phenoxy-2-propanol is a secondary alcohol with a cyclohexylamino group at position 1 and a phenoxy group at position 2. Its molecular formula is C₁₅H₂₁NO₂, and it exhibits a molecular weight of 247.33 g/mol. The compound’s structure combines lipophilic (cyclohexyl, phenoxy) and hydrophilic (propanol) moieties, making it relevant in pharmaceutical synthesis and catalysis .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H23NO2/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2 |
InChI Key |
UDLYZOOOOAAUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol can be synthesized through several methodsThe reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-(Cyclohexylamino)-3-phenoxy-2-propanol often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclohexylamino)-3-phenoxy-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 1-(Cyclohexylamino)-3-phenoxy-2-propanol with key structural analogs:
Physicochemical Properties
- Solubility: The hydroxyl group in propanol derivatives improves aqueous solubility, whereas ester derivatives like Hexylcaine prioritize lipid solubility for topical use .
Research Findings and Industrial Relevance
- Catalytic Advancements: Nano MgO catalysts enable efficient synthesis of phenoxy-propanol derivatives, reducing reaction times and improving yields (e.g., 95% for indolyl analog) .
- Drug Development: Structural modifications (e.g., esterification, amino group variation) tailor compounds for specific applications, such as β-blockers (isopropylamino) or anesthetics (cyclohexylamino) .
- Toxicity and Safety: Derivatives like 4-(Cyclohexylamino)phenol (CAS 10014-69-4) require stringent safety protocols due to hazardous classification, underscoring the importance of substituent effects on toxicity .
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